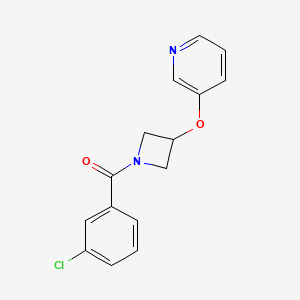

![molecular formula C11H16N6O4S B2368628 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide CAS No. 2097869-16-2](/img/structure/B2368628.png)

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

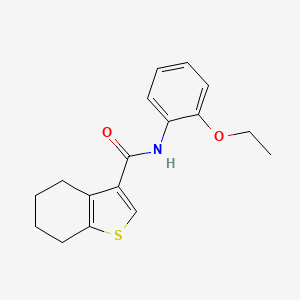

The compound “N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . This core is attached to a morpholine ring via a sulfonamide linkage. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The [1,2,4]triazolo[4,3-b]pyridazine core is substituted at the 6-position with a methoxy group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the [1,2,4]triazolo[4,3-b]pyridazine core and the morpholine ring. The [1,2,4]triazolo[4,3-b]pyridazine core is a planar, aromatic system, which can participate in π-π stacking interactions and can act as a hydrogen bond acceptor . The morpholine ring is a flexible, non-aromatic system, which can act as a hydrogen bond donor and acceptor .

Chemical Reactions Analysis

The chemical reactivity of this compound is likely to be influenced by the presence of the [1,2,4]triazolo[4,3-b]pyridazine core and the morpholine ring. The [1,2,4]triazolo[4,3-b]pyridazine core can undergo various reactions, including nucleophilic substitution, electrophilic substitution, and reduction . The morpholine ring can undergo reactions such as alkylation, acylation, and sulfonation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the [1,2,4]triazolo[4,3-b]pyridazine core and the morpholine ring would likely confer polarity to the molecule, affecting its solubility in various solvents. The presence of the methoxy group and the sulfonamide linkage could also influence the compound’s reactivity and stability .

Applications De Recherche Scientifique

Herbicidal Activity

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide and its derivatives have shown significant potential in agricultural chemistry, particularly as herbicides. Research indicates these compounds possess excellent herbicidal activity across a broad spectrum of vegetation, demonstrating their utility in controlling unwanted plant growth at low application rates. The synthesis of such compounds involves the condensation of chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine with an aryl amine, highlighting their chemical versatility and potential for targeted agricultural applications (Moran, 2003).

Anti-Asthmatic Properties

Further exploration into the medical applications of these compounds reveals their potential in treating respiratory diseases. Specifically, omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines, a related class of compounds, have been evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain derivatives, particularly those with specific substituent patterns, have demonstrated potent anti-asthmatic activity. This suggests a potential therapeutic use in the management of asthma and other respiratory conditions, providing a foundation for future drug development (Kuwahara et al., 1997).

Orientations Futures

The [1,2,4]triazolo[4,3-b]pyridazine core is a versatile scaffold that has found numerous applications in medicinal chemistry . Future research could focus on further exploring the biological activities of compounds containing this core, and on developing more efficient and environmentally friendly methods for their synthesis .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit the receptor tyrosine kinase c-met . This protein plays a crucial role in cellular growth, survival, and migration .

Mode of Action

Similar compounds have been found to inhibit the receptor tyrosine kinase c-met, leading to a decrease in cellular growth and migration . This suggests that N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide may interact with its targets in a similar manner.

Biochemical Pathways

Inhibition of receptor tyrosine kinase c-met can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .

Result of Action

Similar compounds have been found to cause myocardial degeneration in rats due to broad phosphodiesterase family inhibition .

Propriétés

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4S/c1-20-11-3-2-9-13-14-10(17(9)15-11)8-12-22(18,19)16-4-6-21-7-5-16/h2-3,12H,4-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGSYOCBLAESFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNS(=O)(=O)N3CCOCC3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2368547.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)

![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B2368552.png)

![N-(4-ethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368553.png)

![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2368556.png)

![1-ethyl-5-[(2-ethylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2368560.png)

![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)